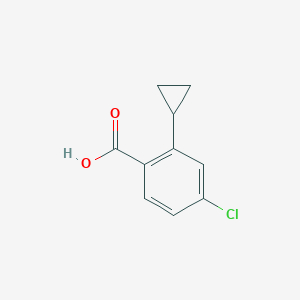
Diethyl 2-chlorobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-chlorobutanedioate is an organic compound with the molecular formula C8H13ClO4. It is a diester derivative of butanedioic acid, where two ethyl groups are attached to the ester functionalities, and a chlorine atom is substituted at the second carbon of the butanedioic acid backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-chlorobutanedioate can be synthesized through the alkylation of diethyl malonate with 1-chloro-2-bromopropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-chloro-2-bromopropane to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-chlorobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl butanedioate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl butanedioates.
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Diethyl butanedioate.
Applications De Recherche Scientifique
Diethyl 2-chlorobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: This compound is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Mécanisme D'action
The mechanism of action of diethyl 2-chlorobutanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester functionalities are susceptible to hydrolysis, leading to the formation of carboxylic acids. These reactions are mediated by enzymes or chemical catalysts, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar in structure but lacks the chlorine substitution.
Diethyl succinate: Another diester of butanedioic acid without the chlorine atom.
Diethyl 2,3-diisobutylsuccinate: A substituted succinate used in polymer synthesis.
Uniqueness
Diethyl 2-chlorobutanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with its non-chlorinated analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
7209-04-3 |
|---|---|
Formule moléculaire |
C8H13ClO4 |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
diethyl 2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
JWJDXJCSVYLGDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)

![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)
![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)


